molecular formula C11H7Cl2N3O4 B8037338 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8037338
M. Wt: 316.09 g/mol
InChI Key: ZAGRRZATAWAHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a dichlorobenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorobenzyl chloride to form 2,4-dichlorobenzyl nitrate. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The pyrazole ring can form hydrogen bonds with active site residues, further modulating the activity of target enzymes .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
  • 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxamide
  • 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-methyl ester

Uniqueness: 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(9(13)3-7)4-15-5-8(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRRZATAWAHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.